Ácidos nafténicos

Descripción general

Descripción

3-(3-Ethylcyclopentyl)propanoic acid are a complex mixture of cyclopentyl and cyclohexyl carboxylic acids with molecular weights ranging from 120 to over 700 atomic mass units . These acids are primarily found in crude oil and are known for their corrosive properties, especially in the petrochemical industry . The term “naphthenic” originates from the classification of hydrocarbons that are cycloaliphatic but non-aromatic .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

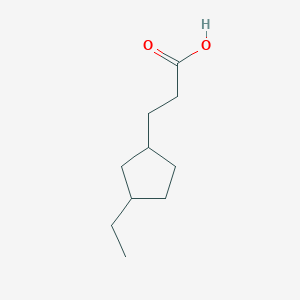

The chemical formula of 3-(3-Ethylcyclopentyl)propanoic acid is . Its structure features a cyclopentane ring substituted with an ethyl group and a propanoic acid moiety. Understanding its properties is crucial for its application in different industries.

Coatings and Paints

One of the primary applications of 3-(3-Ethylcyclopentyl)propanoic acid is as a raw material for producing naphthenate salts. These salts are used as drying agents in paints and coatings. The sodium salt of naphthenic acid, derived from this compound, serves as an effective emulsifier and is widely utilized in the textile industry for detergents .

| Application | Details |

|---|---|

| Coating Desiccants | Used in the formulation of drying agents for inks and paints. |

| Wood Preservation | Copper and zinc salts derived from this acid are effective wood preservatives. |

Agrochemicals

This compound is also explored as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its derivatives can be formulated to enhance efficacy against specific pests while minimizing environmental impact.

Case Study 1: Naphthenate Production

A study on the production of naphthenate salts from 3-(3-Ethylcyclopentyl)propanoic acid demonstrated effective drying performance in paint formulations. The research highlighted that the integration of these salts improved drying times and overall coating durability compared to traditional drying agents.

Case Study 2: Wood Preservation Efficacy

Research conducted on wood preservatives utilizing copper salts derived from this compound showed significant antifungal activity against common wood-decaying fungi. The study concluded that formulations containing these salts provided long-lasting protection to wood products, thereby extending their service life.

Safety and Environmental Impact

While 3-(3-Ethylcyclopentyl)propanoic acid has beneficial applications, it is essential to consider its safety profile. Risk codes indicate that it can be irritating to skin and eyes, necessitating appropriate handling measures during its use . Moreover, environmental assessments suggest that certain derivatives may pose risks to aquatic organisms, emphasizing the need for careful regulation in industrial applications.

Mecanismo De Acción

Target of Action

Naphthenic acids (NAs) are primarily cycloaliphatic carboxylic acids . They are known to interact with various biological targets, including mitochondria . The primary target of NAs is believed to be the mitochondrial energetics, where they disrupt the process of oxidative phosphorylation (OXPHOS) and inhibit the electron transport system (ETS) .

Mode of Action

NAs are carboxylic acids that donate hydrogen ions if a base is present to accept them . They react with all bases, both organic and inorganic . This interaction with bases, called “neutralizations”, results in the evolution of substantial amounts of heat . In the context of biological systems, this disruption of mitochondrial energetics leads to oxidative stress and an increase in reactive oxygen species (ROS) .

Biochemical Pathways

The disruption of mitochondrial energetics by NAs affects the biochemical pathway of oxidative phosphorylation . This leads to an increase in ROS, which can cause damage to cells and tissues . The exact biochemical pathways affected by NAs are still under investigation, but it is clear that their impact on mitochondrial function plays a key role .

Pharmacokinetics

Given their chemical nature as carboxylic acids, it can be inferred that these properties would be influenced by factors such as the ph of the environment, the presence of bases, and the specific structure of the na compound .

Result of Action

The primary result of NAs’ action is the disruption of mitochondrial energetics, leading to oxidative stress and an increase in ROS . This can cause various toxic effects, including damage to cells and tissues . In addition, NAs are known to have corrosive properties, which can lead to material degradation in industrial settings .

Action Environment

The action of NAs can be influenced by various environmental factors. For example, the presence of bases can affect the degree of neutralization reactions . In addition, the concentration of NAs in the environment can influence their toxicity. For instance, NAs accumulate in tar sands tailings ponds at dangerous levels, leading to harmful effects on various organisms when these ponds leak into the surrounding environment .

Análisis Bioquímico

Biochemical Properties

Naphthenic acids are primarily cycloaliphatic carboxylic acids . They are known to interact with various biomolecules, including enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the naphthenic acid molecule and the biomolecule it interacts with .

Cellular Effects

Naphthenic acids have been shown to have various effects on cells. For example, they can cause damage to cells, such as deformed cells, shrunken surface, and ruptured cell structures . They can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of naphthenic acids involves several steps. Initially, naphthenic acids undergo ring cleavage, after which the ring fission products can be degraded via several plausible degradation pathways . These pathways include mechanisms similar to those used for fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthenic acids can change over time. For instance, naphthenic acids can suppress food consumption temporarily in high-dose groups . Over time, these effects can lead to significant changes in cellular function .

Dosage Effects in Animal Models

The effects of naphthenic acids can vary with different dosages in animal models. For example, in a study involving rats, it was found that naphthenic acids at levels of 300 mg/kg had both cardiovascular and hepatic effects . Acute toxicity is unlikely in wild mammals exposed to naphthenic acids under worst-case exposure conditions .

Metabolic Pathways

Naphthenic acids are involved in several metabolic pathways. Evidence suggests that naphthenic acids are mostly degraded aerobically through ring cleavage via the beta-oxidation pathway . This process can be combined with other steps such as aromatization, alpha-oxidation, omega-oxidation, or activation as coenzyme A (CoA) thioesters .

Transport and Distribution

Naphthenic acids can be transported and distributed within cells and tissues. A conceptual model developed to predict the seepage of oil sands process-affected water suggests that naphthenic acid diffusion, adsorption, dispersion, advection, and biodegradation are all involved in its transport and distribution .

Subcellular Localization

It is known that the cellular role of the RNA after synthesis could be inferred from its subcellular localization information

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(3-Ethylcyclopentyl)propanoic acid can be synthesized through the oxidation of cycloalkanes or cycloalkenes. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods: Industrially, naphthenic acids are extracted from petroleum distillates by treating them with an aqueous base. This process involves the neutralization of the acids with a base, followed by acidification to recover the free acids . The extraction is performed to minimize corrosion in petroleum refining equipment and to recover commercially valuable products .

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Ethylcyclopentyl)propanoic acid undergo various chemical reactions, including:

Oxidation: 3-(3-Ethylcyclopentyl)propanoic acid can be oxidized to produce ketones and alcohols.

Reduction: Reduction of naphthenic acids can yield cycloalkanes.

Substitution: These acids can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products:

Oxidation: Ketones, alcohols.

Reduction: Cycloalkanes.

Substitution: Halogenated cycloalkanes.

Comparación Con Compuestos Similares

- Cyclohexanecarboxylic acid

- Cyclopentanecarboxylic acid

- Decanoic acid

Comparison: 3-(3-Ethylcyclopentyl)propanoic acid are unique due to their complex mixture of cycloaliphatic carboxylic acids, which can include both saturated and unsaturated compounds . Unlike simpler carboxylic acids, naphthenic acids have a broader range of molecular weights and structures, making them more versatile in industrial applications . Their ability to form stable salts with metals also sets them apart from other carboxylic acids .

Actividad Biológica

3-(3-Ethylcyclopentyl)propanoic acid, a compound with the CAS number 1338-24-5, is a carboxylic acid that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Overview of the Compound

3-(3-Ethylcyclopentyl)propanoic acid is characterized by its cyclopentyl structure and has implications in various fields including chemistry, biology, and medicine. It is primarily studied for its potential antimicrobial properties and effects on metabolic pathways.

The biological activity of 3-(3-Ethylcyclopentyl)propanoic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound may modulate enzyme activity, influencing biochemical pathways related to metabolism and cellular functions.

- Receptor Binding : It potentially interacts with specific receptors involved in metabolic regulation, which could lead to alterations in gene expression and cellular responses.

Antimicrobial Properties

Research indicates that 3-(3-Ethylcyclopentyl)propanoic acid exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Effects on Metabolism

The compound is involved in lipid metabolism and has been shown to influence fatty acid oxidation. Studies indicate that it can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and energy homeostasis.

Case Studies

- Animal Model Studies : In a study involving rats, administration of 3-(3-Ethylcyclopentyl)propanoic acid at varying dosages revealed dose-dependent effects on liver function and lipid profiles. Low doses promoted fatty acid oxidation, while higher doses resulted in hepatic stress and metabolic disturbances.

- Microbial Community Impact : Research examining the compound's effects on microbial communities indicated significant alterations in community structure and function when exposed to 3-(3-Ethylcyclopentyl)propanoic acid. This suggests its potential role in bioremediation processes.

Table 1: Summary of Biological Activities

Table 2: Dosage Effects on Animal Models

| Dosage (mg/kg) | Effect on Liver Function | Lipid Profile Changes |

|---|---|---|

| 100 | No significant effect | Normal lipid levels |

| 300 | Mild hepatic stress | Elevated triglycerides |

| 500 | Severe hepatic stress | Significant dyslipidemia |

Propiedades

IUPAC Name |

3-(3-ethylcyclopentyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRFSLWCFASCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872293 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501346-07-2 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.